

cyclo(L-Pro-L-Val) spectrum antimicrobial activity comparison

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Compound Focus: cyclo(L-Pro-L-Val)

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Antimicrobial Activity of Cyclo(L-Pro-L-Val) and Analogues

Compound	Observed Activity	Test Organism/Condition	Key Findings (Quantitative Data)	Source/Organism
cyclo(L-Pro-L-Val)	Antibacterial	<i>Staphylococcus aureus</i> (Gram-positive)	MIC: 32 to 256 µg/mL ; MBC: 128 to 512 µg/mL [1].	<i>Streptomyces antimicrobicus</i> BN122 (endophyte) [1]
	Antifungal	<i>Rhizoctonia solani</i> (fungus)	Inhibited fungal growth [2].	<i>Pseudomonas aurantiaca</i> [2]
	Cytotoxic (Anticancer)	MDA-MB-231 (Breast cancer), HeLa (Cervical cancer), HepG2 (Liver cancer) cells	IC50: 32.00-57.08 µg/mL (MDA-MB-231); 85.73-158.93 µg/mL (HeLa); 276.89-323.48 µg/mL (HepG2) [1].	<i>Streptomyces antimicrobicus</i> BN122 (endophyte) [1]

Compound	Observed Activity	Test Organism/Condition	Key Findings (Quantitative Data)	Source/Organism
cyclo(L-Pro-L-Leu)	Antibacterial	<i>Staphylococcus aureus</i> (Gram-positive)	MIC: 32 to 256 µg/mL ; MBC: 128 to 512 µg/mL [1].	<i>Streptomyces antimicrobicus</i> BN122 [1]
	Anti-influenza Virus	Influenza A/H3N2 virus	Showed notable antiviral activity in plaque-forming assays [3].	<i>Lactobacillus plantarum</i> LBP-K10 [3]
	Antifungal & Aflatoxin Inhibition	<i>Colletotrichum orbiculare</i> & <i>Aspergillus parasiticus</i>	Inhibited conidia germination and appressorium formation; repressed aflatoxin production genes [2] [4].	<i>Pseudomonas sesami</i> BC42 & <i>Achromobacter xylosoxidans</i> [2] [4]
cyclo(L-Pro-L-Phe)	Antibacterial	<i>Staphylococcus aureus</i> (Gram-positive)	MIC: 32 to 256 µg/mL ; MBC: 128 to 512 µg/mL [1].	<i>Streptomyces antimicrobicus</i> BN122 [1]
	Anti-influenza Virus	Influenza A/H3N2 virus	Exhibited significant antiviral activity [3].	<i>Lactobacillus plantarum</i> LBP-K10 [3]
cyclo(L-Pro-L-Trp)	Antibacterial	<i>Staphylococcus aureus</i> (Gram-positive)	MIC: 32 to 256 µg/mL ; MBC: 128 to 512 µg/mL [1].	<i>Streptomyces antimicrobicus</i> BN122 [1]

Key Experimental Protocols

The data in the table above was generated using standard microbiological and biochemical assays. Here are the core methodologies used in the cited research:

- **Antibacterial Activity (MIC/MBC):** The **Minimum Inhibitory Concentration (MIC)** and **Minimum Bactericidal Concentration (MBC)** were determined using established broth microdilution methods [1]. Briefly, bacterial strains are exposed to serial dilutions of the compound in a liquid medium. The MIC is the lowest concentration that visually inhibits growth. The MBC is determined by subculturing from wells with no growth to find the lowest concentration that kills 99.9% of the initial inoculum [1].
- **Antifungal Activity:** For plant pathogens like *Colletotrichum orbiculare*, activity was assessed by measuring the inhibition of **conidia (spore) germination** and **appressorium formation** on microscope slides or by observing a reduction in lesion size on infected plant leaves [2].
- **Cytotoxic Activity (Anticancer):** Cytotoxicity against cancer cell lines (e.g., HeLa, HepG2) was evaluated using the **MTT assay** [1]. This colorimetric assay measures the activity of cellular enzymes that reduce MTT to an insoluble purple formazan, which correlates with the number of living cells. The **IC50** value represents the concentration of the compound that reduces cell viability by 50% [1].
- **Antiviral Activity:** Anti-influenza virus activity was determined by a **plaque-forming assay** [3]. This method involves treating virus-infected cell cultures (like Madin-Darby canine kidney cells) with the compound and then quantifying the reduction in the number of viral plaques (areas of infection) compared to an untreated control [3].
- **Compound Purification:** The cyclic dipeptides were typically purified from bacterial culture filtrates using techniques like **solid-phase extraction (SPE)** with methanol gradients [3] or **preparative thin-layer chromatography (TLC)** [2], followed by identification using **gas chromatography-mass spectrometry (GC-MS)** [3] or **NMR spectroscopy** [1].

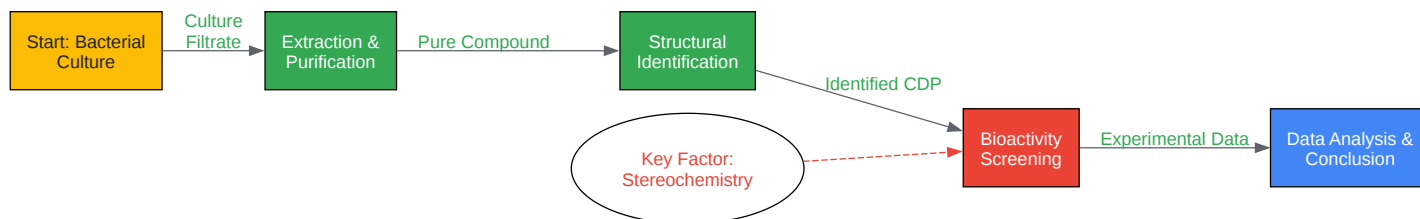
Important Considerations for Researchers

When evaluating this data, please consider the following points that are critical for drug development:

- **Stereochemistry is Crucial:** The biological activity of cyclic dipeptides is highly dependent on their stereochemistry. For example, one study found that while cyclo(L-Leu-L-Pro) and cyclo(D-Leu-D-Pro) showed significant antifungal activity, the isomer cyclo(D-Leu-L-Pro) was inactive [2]. Always confirm the specific stereoisomer being studied.
- **Spectrum is Not Fully Established:** The available data primarily shows activity against **Gram-positive bacteria** (e.g., *Staphylococcus aureus*). There is a lack of reported efficacy against Gram-negative bacteria in the current search results, with one study on cyclic tetrapeptides explicitly noting no activity against *E. coli* and *P. aeruginosa* [5].
- **Cytotoxicity Selectivity:** The observed cytotoxicity against cancer cells is promising, but the potential therapeutic window is indicated by the higher IC50 values in non-cancerous Vero cells (482.73 to 680.87 µg/mL), suggesting a degree of selectivity that warrants further investigation [1].

Research Workflow and Activity Relationship

To help visualize the journey from discovery to functional analysis of these compounds, the following diagram outlines the general research workflow and the key factor influencing activity.



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